2,4-Difluorophenyl trifluoromethyl sulphoxide
Overview
Description
2,4-Difluorophenyl trifluoromethyl sulphoxide is an organosulfur compound with the molecular formula C7H3F5OS It is characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a sulphoxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl trifluoromethyl sulphoxide typically involves the reaction of 2,4-difluorophenyl compounds with trifluoromethyl sulfoxides under controlled conditionsThe reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:
Oxidation: The sulphoxide group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: 2,4-Difluorophenyl trifluoromethyl sulfone
Reduction: 2,4-Difluorophenyl trifluoromethyl sulfide
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
2,4-Difluorophenyl trifluoromethyl sulphoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl trifluoromethyl sulphoxide involves its interaction with various molecular targets. The sulphoxide group can act as an electron donor or acceptor, influencing the reactivity of the compound. The difluorophenyl and trifluoromethyl groups contribute to the compound’s lipophilicity and stability, enhancing its ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl methyl sulphoxide
- 2,4-Difluorophenyl ethyl sulphoxide
- 2,4-Difluorophenyl trifluoromethyl sulfone
Uniqueness
2,4-Difluorophenyl trifluoromethyl sulphoxide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,4-difluoro-1-(trifluoromethylsulfinyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKCXROIPBJVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631445 | |
Record name | 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223683-75-8 | |
Record name | 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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